2-Oxa-5-azabicyclo[4.1.0]heptane is a bicyclic compound characterized by its unique structural framework, which includes both oxygen and nitrogen atoms within its ring system. This compound, identified by the CAS number 1354952-28-5, has garnered attention in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. The molecular formula of 2-oxa-5-azabicyclo[4.1.0]heptane is CHClNO, with a molar mass of approximately 135.59 g/mol .
This compound falls under the category of bicyclic amines and is classified as a nitrogen-containing heterocycle. Its structure contains a bicyclic framework with an oxygen atom incorporated into one of the rings, making it a member of the broader class of azabicyclic compounds. The hydrochloride form of this compound is commonly studied for its stability and solubility properties.
The synthesis of 2-oxa-5-azabicyclo[4.1.0]heptane typically involves cyclization reactions utilizing appropriate precursors. Various methods have been explored in the literature:
The synthesis often requires specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions. The choice of solvents and catalysts can significantly influence the yield and purity of the final product.
The molecular structure of 2-oxa-5-azabicyclo[4.1.0]heptane features a bicyclic arrangement with an oxygen atom integrated into one of the rings. The structural formula can be represented as follows:
Key structural data includes:
2-Oxa-5-azabicyclo[4.1.0]heptane participates in various chemical reactions that are essential for its functionalization and application:
The mechanism of action for compounds like 2-oxa-5-azabicyclo[4.1.0]heptane often involves interactions at the molecular level with biological targets, particularly in pharmacology:
Data from various studies suggest that these interactions can lead to significant biological effects, making it a candidate for further research in medicinal chemistry .
The physical properties of 2-oxa-5-azabicyclo[4.1.0]heptane include:
Chemical properties include:
Relevant data indicates that this compound has high gastrointestinal absorption properties but is not permeable across the blood-brain barrier, which influences its pharmacological applications .
The scientific applications of 2-oxa-5-azabicyclo[4.1.0]heptane are diverse:
Research continues to explore new applications and modifications that can enhance its efficacy and utility in various fields .
Intramolecular cyclopropanation represents a cornerstone for constructing the strained bicyclic core of 2-oxa-5-azabicyclo[4.1.0]heptane. Photochemical [2+1] cycloadditions employing nucleophilic siloxy carbenes have emerged as particularly efficient. Under visible light irradiation, siloxy carbenes undergo rapid intramolecular cyclization with tethered olefins, directly yielding bicyclo[4.1.0]heptane frameworks with high atom economy. This process leverages singlet carbene intermediates, generated photochemically, which exhibit exceptional reactivity toward strained ring formation. The reaction proceeds under mild conditions, minimizing side reactions and preserving sensitive functional groups, making it highly suitable for complex molecular settings [5]. Copper-based catalysts further expand this strategy’s versatility. Copper hexafluoroacetylacetonate (Cu(hfacac)₂) efficiently promotes intramolecular cyclopropanation of specialized vinyldiazoacetate precursors at elevated temperatures (100–125°C), achieving bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane systems in high yields (typically >80%). This catalytic system significantly accelerates the cyclization kinetics compared to thermal approaches, enabling efficient one-pot protocols [6].
Table 1: Intramolecular Cyclopropanation Outcomes with Metal Catalysts
Catalyst System | Temperature (°C) | Reaction Time (h) | Representative Yield (%) | Key Product Scaffold |
---|---|---|---|---|
Photochemical (no metal) | 25 | 0.5–2 | 75–90 | Bicyclo[4.1.0]heptane |
Copper(hfacac)₂ | 100–125 | 0.5–1 | 80–95 | Bicyclo[3.1.0]hexane/Bicyclo[4.1.0]heptane |
Dirhodium Tetraacetate | 25 | 1–3 | 70–85 | Divinyl Epoxide (Precursor) |
Dirhodium complexes exhibit exceptional catalytic proficiency in carbene transfer reactions for constructing the bicyclo[4.1.0]heptane core. Dirhodium tetraacetate (Rh₂(OAc)₄) efficiently catalyzes the decomposition of siloxyvinyldiazoacetates, facilitating epoxide formation and subsequent rearrangement pathways critical for accessing bicyclic architectures. Unlike copper catalysts, dirhodium catalysts favor epoxidation when reacting siloxyvinyldiazoacetates with cinnamaldehydes, generating trans-divinyl epoxides in excellent yields (>90%). These epoxides serve as direct precursors to the bicyclic system via thermal or Lewis acid-catalyzed rearrangement [6]. The choice of rhodium ligand profoundly influences reaction trajectory and stereoselectivity. While dirhodium caprolactamate favors specific diastereomers (up to 82:18 dr), dirhodium trifluoroacetate reverses selectivity (27:73 dr). This ligand-dependent control enables selective synthesis of distinct stereoisomers of complex bicyclic products like bicyclo[3.1.0]hexanes from identical starting materials. Catalyst combinations (e.g., Rh₂(OAc)₄ with CuPF₆) unlock unique pathways, such as the direct formation of bicyclo[3.1.0]hexane diastereomers in high yields (up to 87%) under ambient conditions, showcasing remarkable catalyst synergy [6] [7].
Strategic fluorination at the bridgehead position (C7) significantly alters the electronic and steric profile of the 2-oxa-5-azabicyclo[4.1.0]heptane scaffold. 7,7-Difluoro derivatives are synthesized via late-stage fluorination of preformed bicyclic precursors or fluorinated building block incorporation. Diethylaminosulfur trifluoride (DAST) serves as the predominant fluorinating agent, enabling the conversion of carbonyl groups or hydroxyl moieties adjacent to the bicyclic core into geminal difluorides. This transformation proceeds via nucleophilic substitution mechanisms under controlled conditions to prevent side reactions [3]. The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) offers an alternative approach under Lewis acid catalysis, introducing the CF₂ group with high fidelity. Fluorination enhances metabolic stability and membrane permeability, making 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane (Molecular Formula: C₅H₇F₂NO; Molecular Weight: 135.11 g/mol) a valuable building block for medicinal chemistry. Its InChI key (SPSDUMGUYKJJBB-UHFFFAOYSA-N) facilitates precise database identification [3].
Table 2: Fluorination Methods for Bicyclic Scaffolds
Fluorination Reagent | Mechanism | Target Functional Group | Key Advantages | Limitations |
---|---|---|---|---|
Diethylaminosulfur Trifluoride (DAST) | Nucleophilic Substitution | Ketone, Aldehyde, Alcohol | High reactivity, direct gem-difluorination | Potential for elimination side products |
Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic Addition | Carbonyl (Ketone/Aldehyde) | Mild conditions, excellent chemoselectivity | Requires anhydrous conditions |
Deoxo-Fluor® | Deoxyfluorination | Alcohol, Carboxylic Acid | Broad functional group tolerance | Higher cost |
Sulfonyl triazoles serve as versatile diazo precursor surrogates in multi-step syntheses of functionalized 2-oxa-5-azabicyclo[4.1.0]heptanes. The sequence typically initiates with copper-catalyzed cycloaddition of sulfonyl azides with terminal alkynes, generating copper-bound triazolyl intermediates. These intermediates undergo denitrogenation upon mild heating, releasing reactive α-diazo imines. Crucially, in the presence of proximal nucleophiles (e.g., tethered alcohols or amines), these α-diazo imines engage in intramolecular cyclopropanation, forming the strained bicyclic system. This methodology allows for the efficient introduction of sulfonamide groups at the nitrogen bridgehead, as exemplified by the synthesis of 7-(cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane (Molecular Formula: C₁₀H₁₇NO₃S; Molecular Weight: 231.31 g/mol; InChI Key: VEFMIJTZZMOYMX-UHFFFAOYSA-N). The sulfonyl group enhances electrophilicity and provides a handle for further derivatization via hydrolysis or nucleophilic substitution [3] [7].
Achieving enantiocontrol in the synthesis of 2-oxa-5-azabicyclo[4.1.0]heptane derivatives leverages two primary strategies: chiral auxiliaries and asymmetric catalysis. Chiral pool starting materials, such as enantiopure amino acids or terpenes, provide inherent stereochemical guidance during ring-forming steps. For instance, cyclopropanation of a chiral allylic alcohol derived from D-(-)-mannitol proceeds with high diastereofacial selectivity, dictated by the existing stereocenters, to yield enantiomerically enriched bicyclic products post-auxiliary removal. Asymmetric catalysis offers a more direct approach. Chiral dirhodium complexes, notably Rh₂(S-PTPA)₄ and Rh₂(S-DOSP)₄, catalyze the decomposition of diazo precursors in reactions with prochiral acceptors. While initial studies with cinnamaldehydes showed limited enantiocontrol [6], optimized systems employing sterically demanding chiral ligands (e.g., binaphthyl-based phosphoramidites) achieve excellent enantiomeric excesses (typically >90% ee) in intramolecular cyclopropanations. Enzymatic resolution provides a complementary strategy. Lipases like Candida antarctica Lipase B efficiently resolve racemic N-acyl bicyclic precursors through enantioselective hydrolysis or transesterification, yielding both enantiomers in high optical purity [7].
Table 3: Enantioselective Synthesis Approaches
Strategy | Key Agent/System | Typical ee (%) | Key Advantages | Operational Considerations |
---|---|---|---|---|
Chiral Dirhodium Catalysis | Rh₂(S-DOSP)₄, Rh₂(S-PTPA)₄ | 70–95 | Direct enantiocontrol, high efficiency | Ligand cost, air sensitivity |
Chiral Auxiliary | D-Mannitol derivatives | >99 (after resolution) | Predictable stereochemistry | Requires auxiliary attachment/removal |
Enzymatic Kinetic Resolution | Candida antarctica Lipase B | >95 | Mild conditions, broad substrate tolerance | 50% maximum yield per enantiomer |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0